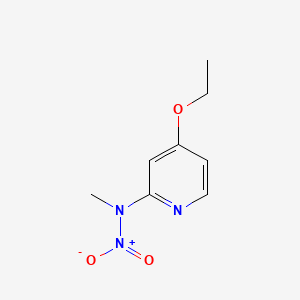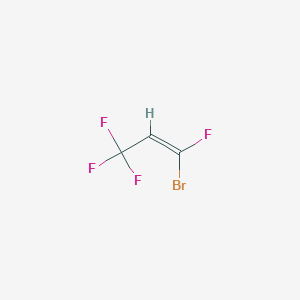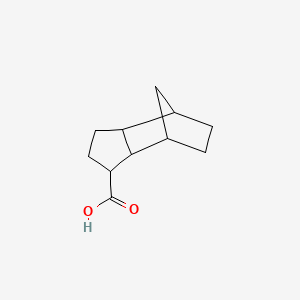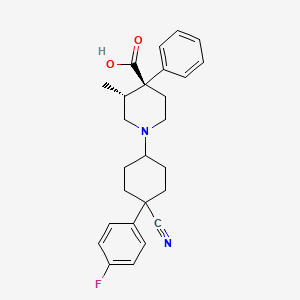
4-Fluoro-N-hydroxy-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-hydroxy-2,6-dimethylaniline is an aromatic amine derivative that features a fluorine atom at the para position and a hydroxyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-2,6-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is subsequently fluorinated to introduce the fluorine atom at the para position.
Hydroxylation: Finally, the amine group is hydroxylated to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N-hydroxy-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-N-hydroxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential mutagenic effects and interactions with DNA.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N-hydroxy-2,6-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can form DNA adducts through its hydroxylamine group, leading to mutations and potential carcinogenic effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: Lacks the fluorine and hydroxyl groups, making it less reactive.
4-Fluoro-2,6-dimethylaniline: Lacks the hydroxyl group, reducing its ability to form DNA adducts.
N-hydroxy-2,6-dimethylaniline: Lacks the fluorine atom, affecting its stability and reactivity.
Uniqueness
4-Fluoro-N-hydroxy-2,6-dimethylaniline is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
478976-70-4 |
|---|---|
Formule moléculaire |
C8H10FNO |
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
N-(4-fluoro-2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c1-5-3-7(9)4-6(2)8(5)10-11/h3-4,10-11H,1-2H3 |
Clé InChI |
JROFZZPJVPLMOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NO)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


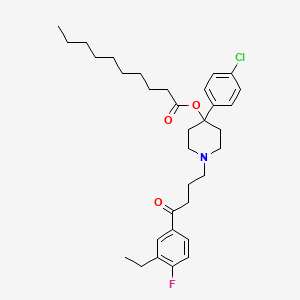
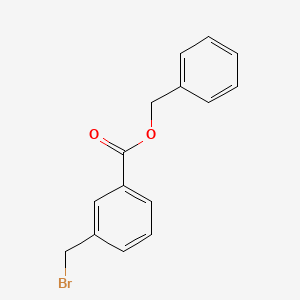

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)
![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
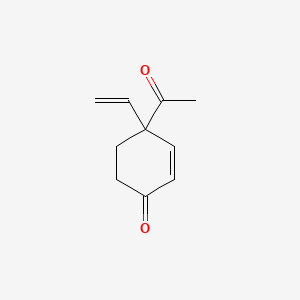
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
